molecular formula C20H23ClN6O2 B2810855 8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 878430-32-1

8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2810855
CAS No.: 878430-32-1
M. Wt: 414.89
InChI Key: NGURRYLTDUVYLU-UHFFFAOYSA-N
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Description

8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound that features a purine core substituted with a piperazine ring and a chlorophenyl group. This compound is of interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like guanine or xanthine derivatives.

    Substitution with Piperazine: The introduction of the piperazine ring is often achieved through nucleophilic substitution reactions. For instance, a chlorinated purine derivative can react with 4-[(4-chlorophenyl)methyl]piperazine under basic conditions to form the desired product.

    Alkylation: The prop-2-enyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds in the prop-2-enyl group.

    Substitution: The piperazine ring can undergo various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-enyl group can yield epoxides, while reduction can lead to saturated alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of substituted purines and piperazines.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential use as an anti-inflammatory, antiviral, or anticancer agent. Its ability to modulate biological pathways is of particular interest.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The piperazine ring and chlorophenyl group are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
  • 8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Uniqueness

Compared to similar compounds, 8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione may exhibit unique pharmacokinetic properties due to the presence of the chlorophenyl group, which can influence its metabolic stability and bioavailability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-4-6-15(21)7-5-14/h3-7H,1,8-13H2,2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGURRYLTDUVYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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